Octrizole
Overview
Description
Mechanism of Action
Target of Action
Octrizole, also known as Bisthis compound or methylene bis-benzotriazolyl tetramethylbutylphenol, is primarily used as a UV absorber . Its primary targets are UV-A and UV-B rays . It plays a crucial role in protecting the skin from harmful ultraviolet radiation, which can cause skin damage and premature aging . In addition, it is used as a UV stabilizer within products to increase stability to light . It protects polymers as well as organic pigments from UV radiation, helping to preserve the original appearance and physical integrity of polymeric systems .
Mode of Action
This compound is a benzotriazole-based organic compound that absorbs, reflects, and scatters both UV-A and UV-B rays . This interaction with its targets results in the protection of the skin and other materials from the harmful effects of UV radiation .
Biochemical Pathways
This can help prevent damage caused by UV radiation, such as sunburn or degradation of materials .
Pharmacokinetics
In terms of ADME properties (Absorption, Distribution, Metabolism, and Excretion), this compound displays minimal absorption through the skin, with only about 0.01% and 0.06% of the applied dose penetrating through the human and rat skin membrane, respectively . Despite low dermal uptake, potential bioaccumulation after repeated skin applications cannot be excluded .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the absorption of UV radiation. By absorbing, reflecting, and scattering UV-A and UV-B rays, this compound helps to protect the skin and other materials from the damaging effects of UV radiation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the intensity of UV radiation in the environment can affect the degree of protection provided by this compound. Additionally, factors such as temperature, humidity, and pH could potentially influence the stability and efficacy of this compound, although specific studies on these aspects appear to be limited. It’s also worth noting that this compound is used in various environments, including in sunscreens for skin protection and in materials like plastics and paints for UV protection .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Octrizole involves a series of chemical reactions. One common method includes the diazotization of o-nitroaniline followed by a coupling reaction with p-tert-octylphenol to form an azo intermediate. This intermediate is then subjected to hydrogenation reduction using palladium on carbon (Pd/C) as a catalyst to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The process typically involves the use of large reactors, precise temperature control, and efficient purification techniques to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Octrizole undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The reduction of this compound typically involves hydrogenation reactions.
Substitution: this compound can participate in substitution reactions, where functional groups on the benzotriazole ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) is commonly used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction typically results in the formation of simpler hydrocarbon products .
Scientific Research Applications
Octrizole has a wide range of applications in scientific research, including:
Chemistry: Used as a UV stabilizer in polymers and coatings to enhance their stability and longevity.
Biology: Studied for its potential protective effects against UV-induced damage in biological systems.
Medicine: Investigated for its role in preventing skin cancer and other UV-related skin conditions.
Comparison with Similar Compounds
Octrizole is often compared with other UV absorbers such as bisthis compound (methylene bis-benzotriazolyl tetramethylbutylphenol) and avobenzone. While all these compounds serve the primary function of UV absorption, this compound is unique in its specific chemical structure, which provides distinct absorption properties and stability. Similar compounds include:
Bisthis compound: Known for its broad-spectrum UV absorption.
Avobenzone: Commonly used in sunscreens for its ability to absorb UVA radiation.
This compound’s unique structure and properties make it a valuable ingredient in various applications, particularly in the field of UV protection.
Properties
IUPAC Name |
2-(benzotriazol-2-yl)-4-(2,4,4-trimethylpentan-2-yl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O/c1-19(2,3)13-20(4,5)14-10-11-18(24)17(12-14)23-21-15-8-6-7-9-16(15)22-23/h6-12,24H,13H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYAZLDLPUNDVAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC(=C(C=C1)O)N2N=C3C=CC=CC3=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9027522 | |
Record name | Octrizole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9027522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Dry Powder, Pellets or Large Crystals; Other Solid; Pellets or Large Crystals | |
Record name | Phenol, 2-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
3147-75-9 | |
Record name | 2-(2-Hydroxy-5-tert-octylphenyl)benzotriazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3147-75-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Octrizole [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003147759 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 2-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Octrizole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9027522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.612 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OCTRIZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R775Y233N3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main application of Octrizole and why is it a concern for the environment?
A1: this compound is a chemical belonging to the phenolic benzotriazole class, primarily used as a UV stabilizer in various products like plastics, cosmetics, and sunscreens. [, , ] Its widespread use, potential persistence in the environment, and limited information on its degradation pathways have raised concerns about its potential adverse effects on ecosystems and human health. []
Q2: How common is this compound in marine environments, and what are the potential sources of its presence?
A2: Studies have revealed the presence of this compound in both European and Chinese coastal and marine sediments, indicating its widespread distribution. [] While concentrations are generally in the low ng/g dry weight range, the sources appear to be both direct (e.g., discharge from production facilities) and indirect (e.g., leaching from plastic waste, atmospheric deposition). [] For example, in the Yellow Sea, region-specific composition profiles suggested different dominant input pathways for this compound compared to other benzotriazole UV stabilizers. []
Q3: Are there analytical methods available to detect and quantify this compound in biological samples?
A3: Yes, researchers have developed sensitive and accurate liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to quantify this compound in rat plasma. [] These methods can measure both free (unconjugated parent) and total (free and conjugated parent) this compound, which is essential for understanding its absorption, distribution, metabolism, and excretion in biological systems. []
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